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molecular formula C7H9N3O4 B8537667 2-[4-(Methoxycarbonyl)-1H-1,2,3-triazol-1-yl]propanoic acid CAS No. 467235-15-0

2-[4-(Methoxycarbonyl)-1H-1,2,3-triazol-1-yl]propanoic acid

Cat. No. B8537667
M. Wt: 199.16 g/mol
InChI Key: GTAWINYLPOBCFF-UHFFFAOYSA-N
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Patent
US08653260B2

Procedure details

To a solution of 1.87 g (22.3 mmol) of methyl prop-2-ynoate in 40 mL of toluene was added 1.9 g (11 mmol) of tert-butyl 2-azidopropanate. The reaction mixture was heated at 100° C. for 3 h then cooled to ambient temperature. All volatiles were removed under reduced pressure and the crude residue purified by column chromatography on silica gel eluting with a 5 to 25% acetone in hexanes gradient to afford the title compounds.
Quantity
1.87 g
Type
reactant
Reaction Step One
Name
tert-butyl 2-azidopropanate
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[C:2]#[CH:3].[N:7]([CH:10]([CH3:18])[C:11]([O:13]C(C)(C)C)=[O:12])=[N+:8]=[N-:9]>C1(C)C=CC=CC=1>[CH3:6][O:5][C:1]([C:2]1[N:9]=[N:8][N:7]([CH:10]([CH3:18])[C:11]([OH:13])=[O:12])[CH:3]=1)=[O:4]

Inputs

Step One
Name
Quantity
1.87 g
Type
reactant
Smiles
C(C#C)(=O)OC
Name
tert-butyl 2-azidopropanate
Quantity
1.9 g
Type
reactant
Smiles
N(=[N+]=[N-])C(C(=O)OC(C)(C)C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
All volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude residue purified by column chromatography on silica gel eluting with a 5 to 25% acetone in hexanes gradient

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1N=NN(C1)C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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